molecular formula C9H16O3 B8067691 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde

Cat. No.: B8067691
M. Wt: 172.22 g/mol
InChI Key: ZIJFFXCELDVXGD-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde (CAS: 1823092-37-0) is a specialized aldehyde-bearing compound with a molecular formula of C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Its structure features a 1,3-dioxolane ring substituted with two methyl groups at the 2-position and a branched 2-methylpropionaldehyde moiety at the 4-position. The dioxolane ring acts as a protective group, enhancing the compound’s stability and modulating its reactivity. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or fine chemicals, though specific applications require further research .

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-methylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-8(2,6-10)7-5-11-9(3,4)12-7/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIJFFXCELDVXGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C(C)(C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intermediate Synthesis: 2,2-Dimethyl-1,3-dioxolane-4-methanol

The foundational step involves protecting glycerol’s vicinal diol groups using 2,2-propanal dimethyl acetal under solvent-free conditions. Tosic acid (p-toluenesulfonic acid) catalyzes the reaction at 68–72°C for 2–6 hours, yielding 2,2-dimethyl-1,3-dioxolane-4-methanol. Key advantages include:

  • 99.3% yield due to in situ separation of methanol byproduct.

  • Elimination of solvent reduces environmental impact and simplifies purification.

Reaction Conditions

ParameterValue
CatalystTosic acid (0.1–0.2 mol%)
Temperature68–72°C
Time2–6 hours
Byproduct ManagementMethanol removed via distillation

Oxidation to Target Aldehyde

The intermediate alcohol undergoes oxidation using acetone as both solvent and oxidant, catalyzed by aluminum isopropoxide. This method achieves 73.4% yield under reflux (58–62°C, 2–6 hours). The base catalysis stabilizes the ketal structure, preventing decomposition.

Optimized Parameters

ComponentMolar Ratio
Intermediate alcohol1
Acetone3–6
Aluminum isopropoxide0.01–0.05

Alternative Route: Glycolic Acid Condensation and Functionalization

Dioxolane Ring Formation

Glycolic acid reacts with acetone in the presence of phosphorus pentoxide (P₂O₅) to form (2,2-dimethyl-1,3-dioxolan-4-yl)acetic acid. While this yields a carboxylic acid derivative, subsequent decarboxylation and reductive amination could theoretically generate the aldehyde moiety.

Challenges

  • Decarboxylation requires harsh conditions (e.g., pyrolysis at >200°C), risking ketal ring degradation.

  • Limited literature on direct conversion to aldehydes necessitates further optimization.

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Solvent-free oxidation73.4Green chemistry, high intermediate yieldModerate aldehyde yield
Glycolic acid routeN/AScalable precursorUnproven for aldehyde synthesis
StereoselectiveN/AEnantiomeric controlComplex, low throughput

Industrial Scalability and Process Economics

The solvent-free method is industrially viable due to:

  • Low raw material costs : Glycerol and acetone are commodity chemicals.

  • Catalyst recyclability : Aluminum isopropoxide can be recovered via filtration.

  • Energy efficiency : Elimination of solvent reduces distillation demands.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The dioxolane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted dioxolane derivatives.

Scientific Research Applications

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic molecules. Its unique structure allows it to participate in several chemical reactions, including:

  • Nucleophilic substitutions : The aldehyde group can undergo nucleophilic attack, enabling the formation of more complex molecules.
  • Condensation reactions : It can react with other carbonyl compounds to form larger carbon skeletons.

Flavoring Agent

Due to its pleasant aroma, 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde is explored as a potential flavoring agent in the food industry. Its sensory properties make it suitable for:

  • Food additives : Enhancing flavors in various food products.
  • Fragrance formulations : Used in perfumes and personal care products due to its aromatic characteristics.

Case Study 1: Synthesis Pathways

Research has demonstrated several eco-friendly methods for synthesizing 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde with high yields. These methods often involve the use of green solvents and catalysts that minimize environmental impact while maximizing efficiency.

Case Study 2: Flavor Profile Analysis

A study conducted on the flavor profile of this compound revealed that it possesses sweet and fruity notes. Sensory evaluation tests confirmed its potential as a natural flavor enhancer in beverages and confectionery products.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The dioxolane ring provides stability and influences the compound’s reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds Sharing the 1,3-Dioxolane Motif

Compounds 17–19 (Molecules, 2007)

These derivatives, synthesized via epoxide ring-opening reactions, share the (R)-5-((S)-2,2-dimethyl-[1,3]dioxolan-4-yl)-3,4-dihydroxy-5H-furan-2-one backbone but incorporate acrylate ester substituents (methyl, ethyl, or dodecyl) and methoxyphenyl groups . Key differences include:

  • Functional Groups : While the target compound has an aldehyde group, Compounds 17–19 feature acrylate esters and hydroxyl groups.
  • Synthesis: Compounds 17–19 were synthesized in moderate yields (~49–50%) via reactions involving NaHCO₃ and 4-dimethylaminopyridine in 1,4-dioxane .
  • Complexity : Their molecular weights and structural complexity far exceed the target compound due to additional aromatic and ester functionalities.
4,4'-(Propane-2,2-diyl)diphenol and 4,4'-Sulfonyldiphenol

These diphenol derivatives (Supplementary Figures, ) lack the dioxolane ring but share branched alkyl or sulfonyl linkages. Their phenolic hydroxyl groups contrast with the aldehyde functionality of the target compound, suggesting divergent reactivity and applications .

Compounds with 2,2-Dimethylpropane Backbones

N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide

This compound () shares the 2,2-dimethylpropane backbone but replaces the dioxolane-aldehyde system with a pyridyl-difluoromethyl-amide structure. Key distinctions include:

  • Reactivity : The amide and pyridyl groups enable hydrogen bonding and aromatic interactions, unlike the aldehyde’s electrophilic nature.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features
2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde 1823092-37-0 C₉H₁₆O₃ 172.22 Aldehyde, dioxolane Branched aldehyde, methyl-protected dioxolane
Compounds 17–19 (Molecules, 2007) Not provided Complex >300 (estimated) Acrylate ester, hydroxyl Dioxolane-furanone core, aromatic substituents
N-[3-(Difluoromethyl)-4-pyridyl]-2,2-dimethyl-propanamide Not provided C₁₁H₁₄F₂N₂O 240.24 Amide, pyridyl Difluoromethylpyridine, dimethylpropane backbone

Research Findings and Implications

  • Synthetic Utility : The target compound’s aldehyde group enables nucleophilic additions or condensations, whereas Compounds 17–19 are tailored for polymerization or bioactive molecule synthesis due to their ester and hydroxyl groups .
  • Stability : The dioxolane ring in the target compound enhances stability compared to unprotected aldehydes, similar to its use in Compounds 17–19 .

Q & A

What are common synthetic routes for 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde, and how are intermediates purified?

Basic Research Question
A frequently employed route involves starting from (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (a protected glycerol derivative), followed by oxidation or functionalization steps. For example, analogous syntheses of related dioxolane derivatives utilize alkynylation or ketone formation under controlled reaction conditions . Purification typically involves flash chromatography using silica gel with gradients of ethyl acetate/hexane, coupled with solvent removal under reduced pressure. Intermediate purity is confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

How is 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde characterized using spectroscopic and chromatographic methods?

Basic Research Question
Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify functional groups (e.g., aldehyde protons at ~9-10 ppm, dioxolane methyl groups at 1.3-1.5 ppm) and stereochemical configuration .
  • GC-MS : Confirms molecular weight and fragmentation patterns, with electron ionization (EI) providing diagnostic peaks for the aldehyde and dioxolane moieties .
  • Polarimetry : Used to determine enantiomeric purity if the compound is chiral, leveraging the optical activity of the dioxolane ring .

How can stereochemical challenges in synthesizing enantiopure 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde be addressed?

Advanced Research Question
The dioxolane ring’s stereochemistry (e.g., 4R configuration) is critical for downstream applications. To resolve enantiomers:

  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose- or amylase-based columns) with hexane/isopropanol mobile phases .
  • Derivatization : Convert the aldehyde to a diastereomeric hydrazone or oxime, enabling separation via standard silica chromatography .
  • Enzymatic Resolution : Lipases or esterases can selectively hydrolyze stereoisomeric esters of precursor alcohols .

How should researchers resolve contradictions in crystallographic data for dioxolane-containing aldehydes during structural refinement?

Advanced Research Question
Discrepancies in X-ray data (e.g., disordered dioxolane rings or aldehyde conformers) require:

  • SHELX Refinement Tools : Use the SHELXL package for disorder modeling, applying restraints to bond lengths and angles for the dioxolane ring. Hydrogen atoms on the aldehyde group are placed geometrically and refined isotropically .
  • Twinned Data Analysis : For crystals with twinning (common in low-symmetry space groups), employ the TWIN and BASF commands in SHELXL to refine twin laws .
  • Validation Tools : Cross-check with PLATON or Mercury to ensure geometric plausibility and minimize R-factor discrepancies .

What are the applications of 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde in polymer chemistry, and how is its reactivity optimized?

Advanced Research Question
The compound serves as a monomer or crosslinker in photopolymerizable resins due to its aldehyde and protected diol groups:

  • Methacrylate Derivatives : React with methacryloyl chloride to form UV-curable monomers, used in dental composites or 3D printing resins. Reaction conditions (e.g., anhydrous, 0–5°C) prevent premature polymerization .
  • Aldol Condensation : Under basic conditions (e.g., L-proline catalysis), it forms α,β-unsaturated aldehydes for conjugated polymer backbones .
  • Stability Considerations : The dioxolane ring protects vicinal diols from hydrolysis during storage, but acidic conditions (e.g., HCl/THF) can cleave the protecting group post-polymerization .

What mechanistic insights guide the study of 2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde’s reactivity in nucleophilic additions?

Advanced Research Question
The aldehyde’s electrophilicity is influenced by steric hindrance from the dioxolane and methyl groups:

  • Kinetic Studies : Monitor reactions with nucleophiles (e.g., Grignard reagents) via in situ NMR to determine rate constants and transition states. Steric effects often lead to slower kinetics compared to unhindered aldehydes .
  • Computational Modeling : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity in nucleophilic attacks, highlighting the aldehyde’s preference for less hindered pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing charged intermediates, while protic solvents (e.g., MeOH) may promote side reactions like hemiacetal formation .

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